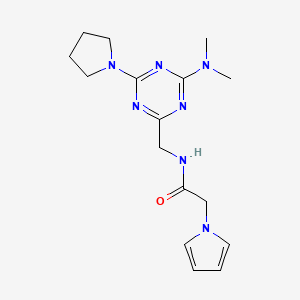
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic compound notable for its versatility in various scientific fields. The compound features a unique structure that includes both triazine and pyrrole moieties, which contribute to its diverse reactivity and wide-ranging applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide typically begins with the preparation of the triazine ring, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the formation of the acetamide linkage with the pyrrole ring. Standard reagents for these reactions include triethylamine as a base and dimethylformamide as a solvent, under moderate temperature and inert atmosphere conditions.
Industrial Production Methods: Industrial production scales up these reactions using continuous flow systems to maintain reaction conditions and enhance yield and purity. The use of automated synthesisers helps in efficiently combining reagents, catalysts, and solvents in precise amounts.
化学反応の分析
Types of Reactions:
Oxidation and Reduction: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide can undergo redox reactions with suitable oxidizing or reducing agents.
Substitution: The triazine ring is prone to nucleophilic substitution reactions, often facilitated by the electron-donating dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride under anhydrous conditions.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is used extensively in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorescent markers and probes.
Medicine: Investigated for its potential as a pharmacologically active agent.
Industry: Applied in the manufacture of high-performance polymers and dyes.
作用機序
The compound's biological activity is thought to involve interaction with nucleic acids and proteins, facilitated by its triazine and pyrrole moieties. These interactions may disrupt normal cellular processes or modify the behavior of specific biomolecules, making it useful in drug design and molecular biology.
類似化合物との比較
4,6-dichloro-1,3,5-triazine
N-(2-aminoethyl)-4,6-dimethoxy-1,3,5-triazine
The presence of the pyrrole ring differentiates it by providing additional sites for chemical modification and enhancing its utility in various scientific fields.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-21(2)15-18-13(19-16(20-15)23-9-5-6-10-23)11-17-14(24)12-22-7-3-4-8-22/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMICEFNUBFUYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
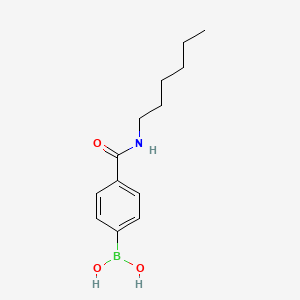
![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)
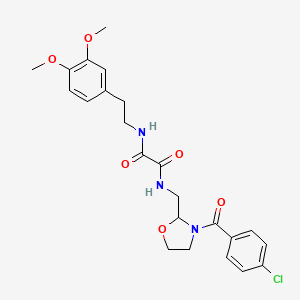
![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)
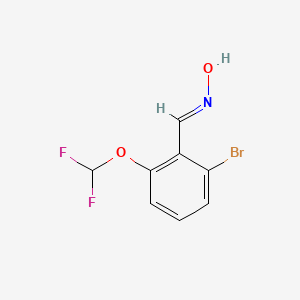
![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992927.png)

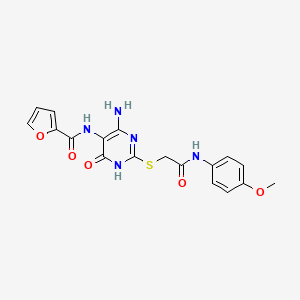
![N-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2992931.png)
![4-Cyclopropyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2992932.png)
![(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2992933.png)
![methyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992934.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.4.1.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2992935.png)
